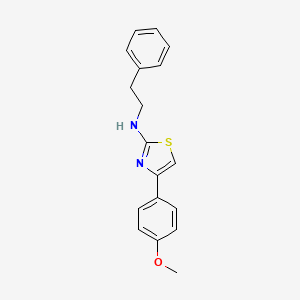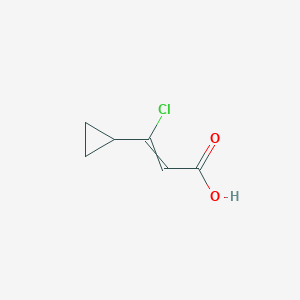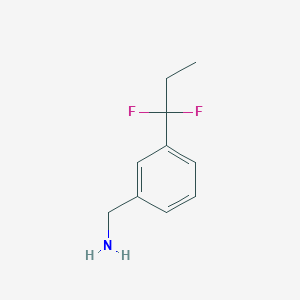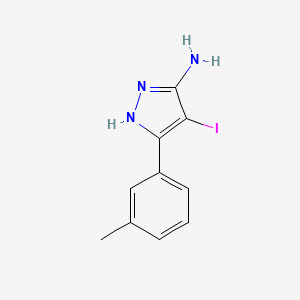
tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring substituted with an aminoethyl group and an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves the reaction of an appropriate amine with tert-butyl chloroformate (Boc-Cl) under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, and adding tert-butyl chloroformate dropwise while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The product is then isolated by standard workup procedures, including extraction, washing, and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and yield of the product. The final product is purified using techniques such as crystallization or chromatography to meet the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of carbamate derivatives .
Applications De Recherche Scientifique
tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological system and the nature of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- N-Boc-1,2-phenylenediamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl (1-(2-amino-1-(2-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate is unique due to its specific structural features, such as the presence of both aminoethyl and aminophenyl groups attached to a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
886365-01-1 |
|---|---|
Formule moléculaire |
C17H28N4O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-[2-amino-1-(2-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(11-12)15(10-18)13-6-4-5-7-14(13)19/h4-7,12,15H,8-11,18-19H2,1-3H3,(H,20,22) |
Clé InChI |
RPSOEEVYCCKIDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
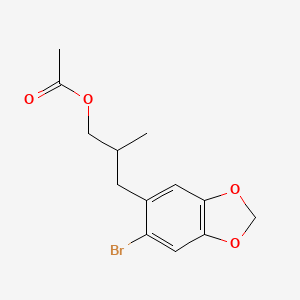
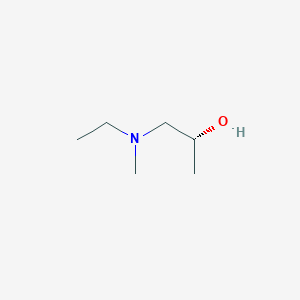
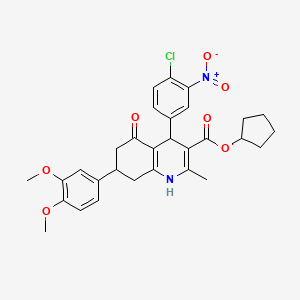


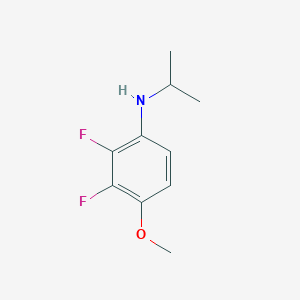
![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
